Unlocking New Therapeutic Avenues: A Technical Guide to Potential Targets for Novel Pyrrolo[3,2-d]pyrimidine Compounds
Unlocking New Therapeutic Avenues: A Technical Guide to Potential Targets for Novel Pyrrolo[3,2-d]pyrimidine Compounds
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide provides a comprehensive overview of the therapeutic potential of the pyrrolo[3,2-d]pyrimidine scaffold. As a Senior Application Scientist, the following sections will delve into the established and emerging therapeutic targets for this versatile class of compounds, underpinned by a rigorous scientific framework and detailed experimental methodologies to empower your research and development endeavors.
Introduction: The Promise of the Pyrrolo[3,2-d]pyrimidine Scaffold
The pyrrolo[3,2-d]pyrimidine core, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry due to its structural similarity to purines. This structural mimicry allows these compounds to interact with a wide array of biological targets, many of which are implicated in the pathophysiology of human diseases. The inherent versatility of this scaffold has led to the development of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1] Several pyrrolopyrimidine derivatives have already been approved by the FDA for treating various diseases, and numerous others are in clinical trials, highlighting the therapeutic promise of this chemical class.[1]
This guide will explore the key therapeutic targets for novel pyrrolo[3,2-d]pyrimidine compounds, with a focus on oncology, inflammation, and neurodegenerative disorders. We will examine the scientific rationale for targeting these pathways and provide detailed experimental workflows for target identification and validation.
I. Established and Emerging Therapeutic Targets in Oncology
The pyrrolo[3,2-d]pyrimidine scaffold has shown significant promise in the development of novel anticancer agents. This is largely due to its ability to effectively target key signaling pathways that are dysregulated in cancer.
A. Kinase Inhibition: A Dominant Modality
A significant body of research has focused on the development of pyrrolo[3,2-d]pyrimidine derivatives as kinase inhibitors.[1] Kinases are a large family of enzymes that play a critical role in cell signaling, and their aberrant activity is a hallmark of many cancers.
1. Angiogenesis-Related Kinases: VEGFR and PDGFR
Tumor growth and metastasis are highly dependent on angiogenesis, the formation of new blood vessels. Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are key tyrosine kinases that drive this process. A novel pyrrolo[3,2-d]pyrimidine derivative, compound 20d , has been identified as a potent and selective inhibitor of both VEGFR and PDGFR.[2] This compound effectively blocks VEGF- and PDGF-stimulated cellular phosphorylation and the proliferation of human umbilical vein endothelial cells (HUVECs).[2] In vivo studies have demonstrated that oral administration of compound 20d leads to significant antitumor effects in various human cancer xenograft models.[2]
-
Mechanism of Action: By inhibiting VEGFR and PDGFR, pyrrolo[3,2-d]pyrimidine compounds can disrupt the signaling cascades that lead to endothelial cell proliferation, migration, and survival, ultimately suppressing tumor angiogenesis.
Signaling Pathway of VEGFR and PDGFR in Angiogenesis
Caption: Inhibition of VEGFR/PDGFR signaling by pyrrolo[3,2-d]pyrimidine compounds.
2. Janus Kinases (JAKs)
The JAK-STAT signaling pathway is a critical regulator of cytokine-mediated immune responses and cell growth. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Pyrrolo[2,3-d]pyrimidine scaffolds have been successfully developed as JAK inhibitors, and this logic extends to the pyrrolo[3,2-d]pyrimidine core. For instance, the introduction of a 4-aryl substituent onto the pyrrolo[2,3-d]pyrimidine scaffold has been shown to modulate selectivity towards JAK3.[3]
-
Therapeutic Rationale: Developing selective JAK inhibitors based on the pyrrolo[3,2-d]pyrimidine scaffold could offer targeted therapies for hematological malignancies and solid tumors where JAK-STAT signaling is constitutively active.
3. Other Promising Kinase Targets
-
Fms-like Tyrosine Kinase 3 (FLT3) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): Dual inhibitors of FLT3 and IRAK4 are being explored for the treatment of acute myeloid leukemia (AML).[4][5] The pyrrolo[2,3-d]pyrimidine scaffold has shown promise in this area, suggesting the potential for pyrrolo[3,2-d]pyrimidine derivatives as well.[5]
-
Epidermal Growth Factor Receptor (EGFR): Pyrrolo[2,3-d]pyrimidines have been identified as potent inhibitors of EGFR, a key driver in many solid tumors.[6] This provides a strong rationale for exploring the potential of pyrrolo[3,2-d]pyrimidine analogs as next-generation EGFR inhibitors.
B. Beyond Kinases: Targeting Cancer Metabolism and Epigenetics
While kinase inhibition is a major avenue, the therapeutic potential of pyrrolo[3,2-d]pyrimidines in oncology extends to other critical cellular processes.
1. One-Carbon Metabolism: SHMT1 and SHMT2
Folate-dependent one-carbon (C1) metabolism is essential for the biosynthesis of nucleotides and amino acids, which are critical for rapidly proliferating cancer cells.[7] This metabolic pathway is compartmentalized between the mitochondria and the cytosol. A novel series of 5-substituted pyrrolo[3,2-d]pyrimidine compounds, including AGF291, AGF320, and AGF347 , have been shown to inhibit both the mitochondrial (SHMT2) and cytosolic (SHMT1) serine hydroxymethyltransferases.[7][8][9] These compounds have demonstrated broad-spectrum antitumor efficacy against lung, colon, and pancreatic cancer cell lines.[7] The lead compound, AGF347, also showed significant in vivo antitumor activity in pancreatic tumor xenografts.[7]
-
Mechanism of Action: By targeting both mitochondrial and cytosolic C1 metabolism, these pyrrolo[3,2-d]pyrimidine compounds disrupt the supply of essential building blocks for cancer cell growth, leading to cell death.
One-Carbon Metabolism Pathway and Inhibition by Pyrrolo[3,2-d]pyrimidines
Caption: Inhibition of SHMT1 and SHMT2 in one-carbon metabolism.
2. Epigenetic Regulation: Histone Deacetylases (HDACs)
Epigenetic modifications play a crucial role in cancer development and progression. Histone deacetylases (HDACs) are a class of enzymes that are often dysregulated in cancer, leading to altered gene expression. Dual inhibitors of JAKs and HDACs are being investigated as a strategy to overcome resistance to HDAC inhibitors in solid tumors.[10][11] A series of pyrrolo[2,3-d]pyrimidine-based derivatives have been identified as potent dual inhibitors of JAK1/2/3 and HDAC1/6.[10][11] This suggests that the pyrrolo[3,2-d]pyrimidine scaffold could also be a valuable starting point for the development of novel epigenetic modulators.
II. Therapeutic Targets in Inflammation and Autoimmune Diseases
The anti-inflammatory properties of pyrrolopyrimidine derivatives have been recognized for some time.[1] This section explores specific molecular targets for novel pyrrolo[3,2-d]pyrimidine compounds in the context of inflammation and autoimmune disorders.
A. Toll-Like Receptor 7 (TLR7) Agonism
Toll-like receptors (TLRs) are key components of the innate immune system. TLR7 recognizes single-stranded viral RNA and its activation triggers a potent antiviral immune response, including the production of interferons. A series of pyrrolo[3,2-d]pyrimidines have been identified as potent and selective agonists of TLR7.[12] The lead compound from this series, when administered orally, induced a transient interferon-stimulated gene (ISG) response in mice and cynomolgus monkeys, demonstrating the potential for immunotherapy of viral hepatitis.[12]
-
Therapeutic Rationale: Selective TLR7 agonists based on the pyrrolo[3,2-d]pyrimidine scaffold could be developed as novel immunotherapies for chronic viral infections and certain cancers.
B. Purine Nucleoside Phosphorylase (PNP) Inhibition
Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway. Deficiency in PNP leads to a severe T-cell immunodeficiency, highlighting its importance in T-cell function. A series of pyrrolo[3,2-d]pyrimidines have been synthesized as inhibitors of PNP.[13][14] One such compound, CI-972 , was found to be a potent and competitive inhibitor of PNP and was selectively cytotoxic to human T-cells.[13][14]
-
Therapeutic Rationale: PNP inhibitors based on the pyrrolo[3,2-d]pyrimidine scaffold have the potential to be developed as T-cell selective immunosuppressive agents for the treatment of autoimmune diseases and T-cell malignancies.[13][14]
C. Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. A recent study reported the design and synthesis of pyrrolopyrimidine derivatives as dual inhibitors of COX-2 and Angiotensin-Converting Enzyme 2 (ACE2).[15] The most potent compounds, 5a and 5b , showed significant anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW264.7 cells.[15]
III. Potential Targets in Neurodegenerative Disorders
Neuroinflammation is a common feature of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease. The ability of pyrrolo[3,2-d]pyrimidine derivatives to cross the blood-brain barrier and modulate key signaling pathways in the central nervous system makes them attractive candidates for the development of novel neurotherapeutics.
A. Leucine-Rich Repeat Kinase 2 (LRRK2) in Parkinson's Disease
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of Parkinson's disease.[7] The development of LRRK2 inhibitors is a promising therapeutic strategy for this debilitating condition. Several research groups have reported the discovery of pyrrolopyrimidine analogs as potent and selective LRRK2 kinase inhibitors.[2][4][7] One such compound, GSK3357679 , demonstrated excellent cellular potency, oral bioavailability, and brain penetration in animal models.[7]
-
Therapeutic Rationale: Brain-penetrant LRRK2 inhibitors based on the pyrrolo[3,2-d]pyrimidine scaffold could slow or halt the progression of Parkinson's disease in patients with LRRK2 mutations.
LRRK2 Signaling in Parkinson's Disease
Caption: Inhibition of pathogenic LRRK2 activity by pyrrolo[3,2-d]pyrimidine compounds.
B. Multi-Targeting Strategies for Alzheimer's Disease
Alzheimer's disease is a complex neurodegenerative disorder with multiple contributing factors. A multi-target approach is therefore considered a promising therapeutic strategy. Pyrrole and pyrimidine derivatives have been investigated as multi-target agents for Alzheimer's disease, with activities against acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and β-secretase (BACE-1).
-
Potential Pyrrolo[3,2-d]pyrimidine Targets in Alzheimer's Disease:
-
Acetylcholinesterase (AChE): Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function.
-
Monoamine Oxidase B (MAO-B): Inhibition of MAO-B can reduce oxidative stress in the brain, a key contributor to neuronal damage in Alzheimer's disease.[3]
-
Glycogen Synthase Kinase 3 (GSK-3): Pyrimidine-based compounds have been found to inhibit GSK-3, a potential target for Alzheimer's disease.
-
C. Targeting Neuroinflammation via Microglia Modulation
Microglia are the resident immune cells of the brain and play a central role in neuroinflammation. In neurodegenerative diseases, microglia can become chronically activated, releasing pro-inflammatory cytokines and reactive oxygen species that contribute to neuronal damage.[6] Small molecules that can modulate microglial activation are therefore of great interest.
-
Potential Pyrrolo[3,2-d]pyrimidine Targets in Microglia:
-
JAK/STAT Pathway: As discussed earlier, this pathway is a key regulator of inflammation and is active in microglia.
-
NF-κB Signaling: The NF-κB signaling pathway is a master regulator of the inflammatory response in microglia.
-
Transient Receptor Potential Ankyrin 1 (TRPA1) Channel: A series of 7-substituted-pyrrolo[3,2-d]pyrimidine-2,4-dione derivatives have been identified as antagonists of the TRPA1 channel, which is involved in inflammatory pain and neurogenic inflammation.[11]
-
IV. Experimental Workflows for Target Identification and Validation
The identification and validation of novel therapeutic targets are critical steps in the drug discovery process. This section provides detailed, step-by-step methodologies for key experiments to characterize the interaction of novel pyrrolo[3,2-d]pyrimidine compounds with their putative targets.
A. Target Identification: Phenotypic Screening
Phenotypic screening is a powerful approach to identify compounds that produce a desired biological effect without a priori knowledge of the molecular target.
Workflow for Phenotypic Screening
Caption: A general workflow for phenotypic screening and target deconvolution.
B. Target Engagement: Confirming Intracellular Binding
Once a putative target is identified, it is crucial to confirm that the compound directly engages with this target inside living cells.
1. NanoBRET™ Target Engagement Intracellular Kinase Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a sensitive and quantitative method to measure compound binding to a specific protein target in live cells.
Step-by-Step Protocol for NanoBRET™ Kinase Assay:
-
Cell Transfection:
-
One day prior to the assay, seed HEK293 cells in a 96-well plate.
-
Prepare a transfection mix containing the plasmid DNA encoding the kinase of interest fused to NanoLuc® luciferase and a transfection reagent (e.g., FuGENE® HD).
-
Add the transfection mix to the cells and incubate overnight.[7]
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the pyrrolo[3,2-d]pyrimidine test compound.
-
Add the test compound to the transfected cells.
-
Add a cell-permeable fluorescent tracer that binds to the kinase of interest.
-
-
Signal Detection:
-
Add the Nano-Glo® substrate to the wells.
-
Measure the BRET signal using a luminometer equipped with appropriate filters. The BRET signal is the ratio of the light emitted by the fluorescent tracer to the light emitted by the NanoLuc® luciferase.
-
-
Data Analysis:
-
A decrease in the BRET signal with increasing concentrations of the test compound indicates competitive displacement of the tracer and binding of the compound to the target kinase.
-
Calculate the IC50 value, which represents the concentration of the compound that inhibits 50% of the tracer binding.
-
2. Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to assess target engagement by measuring the thermal stabilization of a protein upon ligand binding.
Step-by-Step Protocol for CETSA®:
-
Cell Treatment:
-
Treat intact cells with the pyrrolo[3,2-d]pyrimidine compound or a vehicle control.
-
-
Thermal Challenge:
-
Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Detection:
-
Detect the amount of the soluble target protein in each sample using a specific antibody and a suitable detection method, such as Western blotting or an AlphaScreen® assay.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the target protein.
-
C. In Vitro Functional Assays: Quantifying Target Modulation
In vitro functional assays are essential to quantify the effect of a compound on the activity of its target.
1. Fluorescence Polarization-Based Phosphodiesterase (PDE) Assay
This assay measures the inhibition of PDE activity by monitoring the change in fluorescence polarization of a fluorescently labeled cyclic nucleotide substrate.
Step-by-Step Protocol for a Fluorescence Polarization-Based PDE Assay:
-
Reaction Setup:
-
In a microplate, add the purified PDE enzyme, a fluorescently labeled cAMP or cGMP substrate, and the pyrrolo[3,2-d]pyrimidine test compound at various concentrations.
-
-
Enzymatic Reaction:
-
Incubate the reaction mixture to allow the PDE to hydrolyze the fluorescent substrate.
-
-
Signal Detection:
-
Add a binding agent that specifically binds to the hydrolyzed, non-cyclic fluorescent nucleotide. This binding results in a decrease in the rotational speed of the fluorescent molecule and an increase in fluorescence polarization.
-
Measure the fluorescence polarization using a plate reader.
-
-
Data Analysis:
-
A decrease in the fluorescence polarization signal with increasing concentrations of the test compound indicates inhibition of PDE activity.
-
Calculate the IC50 value for the compound.
-
V. Conclusion and Future Directions
The pyrrolo[3,2-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry with the potential to yield novel therapeutics for a wide range of diseases. The diverse array of validated and emerging targets, from kinases and metabolic enzymes in oncology to key modulators of inflammation and neurodegeneration, underscores the broad therapeutic applicability of this compound class.
Future research should focus on:
-
Expanding the Target Space: Systematically exploring other enzyme families, G-protein coupled receptors, and ion channels as potential targets for novel pyrrolo[3,2-d]pyrimidine derivatives.
-
Structure-Based Drug Design: Utilizing co-crystal structures of pyrrolo[3,2-d]pyrimidine compounds bound to their targets to guide the design of more potent and selective inhibitors.
-
Multi-Targeting Strategies: Rationally designing single molecules that can modulate multiple, disease-relevant targets to achieve synergistic therapeutic effects and overcome drug resistance.
The in-depth understanding of the target landscape and the application of the robust experimental workflows outlined in this guide will empower researchers to unlock the full therapeutic potential of novel pyrrolo[3,2-d]pyrimidine compounds.
References
-
Dekhne, A. S., Shah, K., Ducker, G. S., Katinas, J. M., Wong-Roushar, J., Nayeen, M. J., ... & Matherly, L. H. (2019). Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. Molecular Cancer Therapeutics, 18(10), 1787-1799. [Link]
-
Oguro, Y., Naka, T., Oki, H., Takagi, T., Yamasaki, S., Imoto, T., ... & Nishimura, Y. (2012). A novel pyrrolo[3, 2-d]pyrimidine derivative, as a vascular endothelial growth factor receptor and platelet-derived growth factor receptor tyrosine kinase inhibitor, shows potent antitumor activity by suppression of tumor angiogenesis. Cancer science, 103(5), 939–944. [Link]
-
Yuan, H., et al. (2025). Discovery of pyrrolo[2,3-d]pyrimidine derivatives as novel FLT3/IRAK4 inhibitors. ResearchGate. [Link]
-
Liang, X., et al. (2021). Discovery of Novel Pyrrolo[2,3- d ]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. ResearchGate. [Link]
-
Liang, X., Wang, B., Chen, S., Li, Y., Wang, Y., Zhang, J., ... & Zhang, Q. (2021). Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry, 65(2), 1498-1519. [Link]
-
Marzi, L., et al. (2012). 7-Substituted-pyrrolo[3,2-d]pyrimidine-2,4-dione derivatives as antagonists of the transient receptor potential ankyrin 1 (TRPA1) channel: a promising approach for treating pain and inflammation. Bioorganic & medicinal chemistry, 20(5), 1690–1698. [Link]
-
Norman, P. (2013). Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802. Expert Opinion on Therapeutic Patents, 23(12), 1651-1657. [Link]
-
Todorova, N., et al. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. Pharmaceuticals, 17(9), 1171. [Link]
-
Yuan, H., et al. (2025). Discovery of pyrrolo[2,3-d]pyrimidine derivatives as novel FLT3/IRAK4 inhibitors. PubMed. [Link]
-
Kumar, A., & Singh, A. (2021). Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. Frontiers in chemistry, 9, 747432. [Link]
-
Gilbertsen, R. B., et al. (1991). Pyrrolo[3,2-d]pyrimidines, a new class of purine nucleoside phosphorylase (PNP) inhibitors as potential T-cell selective immunosuppressive agents. Advances in experimental medicine and biology, 309A, 45–48. [Link]
-
Reaction Biology. (n.d.). PYK2 NanoBRET Kinase Assay. [Link]
-
BPS Bioscience. (n.d.). PDE1C Assay Kit. [Link]
-
Dekhne, A. S., et al. (2019). Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. PMC. [Link]
-
Dekhne, A. S., et al. (2019). Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. PubMed. [Link]
-
Gilbertsen, R. B., et al. (1991). Pyrrolo[3,2-d]pyrimidines, a new class of purine nucleoside phosphorylase (PNP) inhibitors as potential T-cell selective immunosuppressive agents. PubMed. [Link]
-
Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small molecule screening. Expert opinion on drug discovery, 6(1), 17–32. [Link]
-
Kelly, G., et al. (2017). Discovery and Optimization of Pyrrolopyrimidine Inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4) for the Treatment of Mutant MYD88L265P Diffuse Large B-Cell Lymphoma. Journal of Medicinal Chemistry, 60(24), 10076-10092. [Link]
-
Al-Warhi, T., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]
-
Traxler, P., et al. (2001). Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. ResearchGate. [Link]
-
Nanomicrospheres. (2025). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]
-
Cowen, L. E., & Lindquist, S. (2005). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Journal of visualized experiments : JoVE, (1), e83. [Link]
-
Wells, C. I., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12156-12170. [Link]
-
Afifi, H., Fatahala, S. S., Abd El-Hameed, R. H., Mahgoub, S., & Taha, H. (2026). Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. Frontiers in chemistry, 14, 1363456. [Link]
-
Mohamed, M. S., et al. (2013). Evaluation of the anti-inflammatory activity of some pyrrolo[2,3-d]pyrimidine derivatives. ResearchGate. [Link]
-
Henderson, J. L., et al. (2020). Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors. RSC Medicinal Chemistry, 11(10), 1165-1178. [Link]
-
ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329. [Link]
-
Adel, M. (2017). Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy. Drug Research, 67(09), 503-515. [Link]
-
Vasta, J. D., et al. (2021). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR protocols, 2(4), 100822. [Link]
-
Zhang, T., et al. (2012). Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies. MDPI. [Link]
-
Dekhne, A. S., et al. (2020). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. PubMed. [Link]
-
Zhang, T., et al. (2012). Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. PMC. [Link]
-
Mohamed, M. S., et al. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. PMC. [Link]
-
De Wit, M., et al. (2017). Identification and Optimization of Pyrrolo[3,2-d]pyrimidine Toll-like Receptor 7 (TLR7) Selective Agonists for the Treatment of Hepatitis B. PubMed. [Link]
Sources
- 1. Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scilit.com [scilit.com]
- 5. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 6. Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Pyrrolopyrimidines as LRRK2 Inhibitors for Treating Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 7-Substituted-pyrrolo[3,2-d]pyrimidine-2,4-dione derivatives as antagonists of the transient receptor potential ankyrin 1 (TRPA1) channel: a promising approach for treating pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrrolo[3,2-d]pyrimidines, a new class of purine nucleoside phosphorylase (PNP) inhibitors as potential T-cell selective immunosuppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Microglia Specific Drug Targeting Using Natural Products for the Regulation of Redox Imbalance in Neurodegeneration [frontiersin.org]
- 13. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
